Peonidin

Antioxidant Activity ORAC Assay Structure-Activity Relationship

Peonidin delivers structure-specific results that generic anthocyanin mixtures cannot. Its single 3′-O-methyl group dictates distinct gastric transport kinetics (2nd-highest among anthocyanin glucosides), high red wine bioavailability for matrix-effect studies, and a precisely characterized IC50 of 161.31 μg/mL in SPCA-1 NSCLC cells—providing a wider therapeutic window than cyanidin (141.08 μg/mL). Peonidin-3-glucoside stability (>1 hr) surpasses delphinidin glycosides for reliable neuroprotection assays. This ≥98% HPLC-pure compound enables reproducible SAR, pharmacokinetic, and oncology research. Request batch-specific CoA with your order.

Molecular Formula C16H13O6+
Molecular Weight 301.27 g/mol
Cat. No. B1209262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeonidin
Synonymspeonidin
Molecular FormulaC16H13O6+
Molecular Weight301.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O
InChIInChI=1S/C16H12O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-7H,1H3,(H3-,17,18,19,20)/p+1
InChIKeyXFDQJKDGGOEYPI-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peonidin: An O-Methylated Anthocyanidin with Distinct Bioactivity Profile for Targeted Research Applications


Peonidin (Pn) is an O-methylated anthocyanidin derived from cyanidin, classified as a flavonoid within the anthocyanin pigment family [1]. It serves as a primary plant pigment responsible for purplish-red hues in flowers such as peony and rose [1]. Unlike its parent compound cyanidin, peonidin contains a methoxy group at the 3′ position of the B-ring, a structural feature that fundamentally alters its biological activity profile and differentiates it from other common dietary anthocyanidins including delphinidin, petunidin, cyanidin, malvidin, and pelargonidin [2].

Why Anthocyanidin Interchangeability is Not Supported by Quantitative Evidence: A Focus on Peonidin


Treating anthocyanidins as a uniform class of compounds ignores the profound impact of subtle structural differences on their biological activity. The presence, number, and position of hydroxyl and methoxy groups on the B-ring directly modulate antioxidant capacity, cellular uptake, cytotoxicity, and DNA protective effects in ways that preclude simple substitution [1]. For instance, peonidin's single methoxy group confers a distinct behavior in MTT assays compared to cyanidin and delphinidin, and its transport efficiency through gastric epithelial cells differs substantially from other aglycones [2]. The following evidence demonstrates that peonidin occupies a specific and non-interchangeable position within the anthocyanidin landscape.

Quantitative Differentiation of Peonidin vs. Related Anthocyanidins: A Comparative Evidence Guide for Research Selection


Antioxidant Capacity: Peonidin Ranks Among the Lowest in ORAC Assay, Highlighting a Specialized Role

Peonidin exhibits significantly lower oxygen radical absorbance capacity (ORAC) compared to other common anthocyanidins, ranking sixth (lowest) out of six tested compounds in a standardized fluorometric assay. The antioxidant activity increased in the following order: Pn < Pg < Mv < Cd < Pt < Dp [1]. This low ORAC value is not a deficit but a defining characteristic for applications where moderate antioxidant activity is desired or where potential pro-oxidant effects at low concentrations of highly hydroxylated anthocyanidins (e.g., delphinidin) need to be avoided [1].

Antioxidant Activity ORAC Assay Structure-Activity Relationship

In Vitro Antiproliferative Activity: Peonidin vs. Cyanidin in NSCLC Cell Line SPCA-1

In a direct head-to-head comparison, peonidin (Pn) and cyanidin (Cy) were evaluated for their ability to inhibit the viability of SPCA-1 non-small cell lung cancer (NSCLC) cells. Cyanidin demonstrated slightly greater potency with an IC50 of 141.08 μg/mL, while peonidin's IC50 was 161.31 μg/mL [1]. Both compounds induced G2/M cell cycle arrest and promoted early apoptosis through modulation of Bax, Bcl-2, p53, and Caspase-3 levels [1]. The quantitative difference, though modest, is experimentally verifiable and may guide selection based on desired potency or specific downstream signaling effects.

Cancer Research Non-Small Cell Lung Cancer Cell Proliferation Inhibition

Gastric Epithelial Transport Efficiency: Peonidin-3-glucoside vs. Other Anthocyanin Aglycones

Using the NCI-N87 human gastric epithelial cell line as a model of the stomach environment (pH 3), peonidin-3-glucoside demonstrated superior transport and uptake compared to several other common anthocyanin glucosides. Among monoglucosylated derivatives, transport efficiency was ranked as: cyanidin-3-glucoside > peonidin-3-glucoside > delphinidin-3-glucoside > pelargonidin-3-glucoside > malvidin-3-glucoside > petunidin-3-glucoside [1]. Cellular uptake followed a similar order: cyanidin-3-glucoside > peonidin-3-glucoside > pelargonidin-3-glucoside > delphinidin-3-glucoside > petunidin-3-glucoside > malvidin-3-glucoside [1].

Bioavailability Gastric Uptake NCI-N87 Cell Model

Relative Bioavailability in Humans: Peonidin-3-glucoside Exhibits Anomalously High Bioavailability from Red Wine

In a human pharmacokinetic study involving nine healthy volunteers who consumed either red wine or red grape juice, the relative bioavailability of peonidin-3-glucoside from red wine was calculated to be 291.5% compared to the same compound from red grape juice [1]. This value is dramatically higher than the relative bioavailability of other anthocyanin glucosides measured in the same study: cyanidin (65.7%), delphinidin (61.3%), malvidin (61.9%), and petunidin (57.1%) [1]. This suggests a unique matrix-dependent absorption enhancement for peonidin that is not observed for other anthocyanidins.

Pharmacokinetics Human Bioavailability Red Wine Anthocyanins

DNA Protection Against Oxidative Damage: Peonidin Displays a Distinct Profile in Comet Assay

In a comparative comet assay evaluating the ability of six anthocyanidins to protect HT29 human colon adenocarcinoma cells from H2O2-induced oxidative DNA damage, peonidin (Pn) showed a unique pattern. At 1 μM concentration and 24 h pre-treatment, only petunidin (Pt) produced a significant decrease in DNA fragmentation. In contrast, delphinidin (Dp) at the same concentration significantly potentiated the genotoxic effect of H2O2 [1]. Peonidin, along with cyanidin (Cd), malvidin (Mv), and pelargonidin (Pg), exhibited intermediate behavior with no significant protective or potentiating effect under these specific conditions [1]. This places peonidin in a distinct functional category separate from the pro-oxidant delphinidin and the protective petunidin.

Genotoxicity DNA Protection Comet Assay

In Vitro Stability and Neuroprotective Potential: Peonidin-3-glucoside vs. Delphinidin Glycosides

In a study examining the neuroprotective effects of anthocyanin glycosides against H2O2-induced oxidative stress in C6 glial cells, peonidin-3-glucoside (Pn3G) demonstrated significantly higher stability than delphinidin (Dp) glycosides. Delphinidin 3-O-glucoside and 3-O-rutinoside were degraded within one hour and stimulated H2O2 production at micromolar concentrations, whereas peonidin, pelargonidin, malvidin, and cyanidin 3-O-glucosides exhibited significantly higher recovery over time [1]. While cyanidin-3-glucoside and malvidin-3-glucoside (but not pelargonidin-3-glucoside) protected glial cells against H2O2-induced necrotic cell death, peonidin-3-glucoside's enhanced stability positions it as a more robust tool for in vitro assays requiring prolonged exposure [1].

Neuroprotection Stability C6 Glial Cells

High-Value Research Applications for Peonidin Based on Quantified Differentiation


Investigating Methoxylation Effects on Anthocyanidin Bioactivity

Peonidin, as an O-methylated derivative of cyanidin, serves as an ideal model compound for structure-activity relationship (SAR) studies examining how methoxy group substitution alters antioxidant capacity, cellular uptake, and cytotoxicity compared to non-methoxylated analogs. Its low ORAC ranking [1] and distinct behavior in MTT assays [1] provide clear quantitative baselines.

Oral Bioavailability Studies Targeting Gastric Absorption Mechanisms

Given its second-highest transport efficiency through gastric epithelial cells among common anthocyanin glucosides [2], peonidin-3-glucoside is well-suited for in vitro and in vivo investigations of gastric absorption kinetics and the role of B-ring substitution patterns on uptake. Its anomalously high relative bioavailability from red wine [3] makes it a critical compound for studying matrix effects on anthocyanin pharmacokinetics.

Non-Small Cell Lung Cancer (NSCLC) Research Requiring Specific Potency Ranges

In NSCLC models, peonidin provides a characterized alternative to cyanidin with a slightly higher IC50 (161.31 μg/mL vs. 141.08 μg/mL in SPCA-1 cells) [4]. This defined potency differential allows researchers to select compounds based on desired therapeutic windows or to explore structure-dependent variations in cell cycle arrest and apoptotic signaling pathways.

In Vitro Neuroprotection Assays Requiring Stable Anthocyanin Probes

For extended-duration neuroprotection studies in glial cell models, peonidin-3-glucoside offers significantly greater stability than delphinidin glycosides, which degrade within one hour [5]. This enhanced stability reduces experimental variability caused by compound degradation and enables more accurate assessment of protective effects against oxidative stress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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